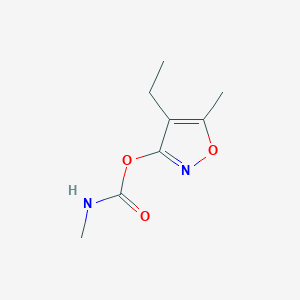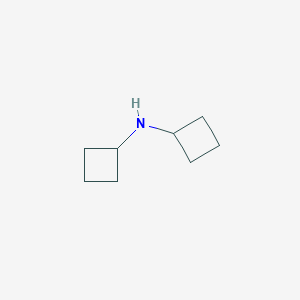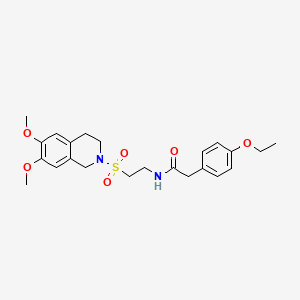
7-Ethoxy-4-methyl-3-phenylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been derived from quantum chemical calculations and compared with experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-ethynyl-substituted coumarins with azidobenzoic acids in the presence of copper (II) sulfate and sodium ascorbate was used to synthesize the respective 7-[(1-carboxyphenyl)-1H-1,2,3-triazol-4-yl]coumarins .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research on similar compounds, such as 5-ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-ones, has highlighted their synthesis through one-pot, three-component condensation reactions. These compounds exhibit a positive solvatochromic effect, where their spectroscopic properties change with solvent polarity, suggesting potential applications in molecular sensing and material science due to their unique structural and electronic characteristics (Peng et al., 2015).
Enzymatic Activity and Inhibition
Studies have also focused on the enzymatic activities related to compounds like 7-ethoxycoumarin, which serves as a model substrate for cytochrome P-450 enzymes, implicating potential roles in drug metabolism and pharmacokinetics investigations. The exploration of monoclonal antibody-directed phenotyping of cytochrome P-450-dependent aryl hydrocarbon hydroxylase activities has provided insights into the metabolic pathways and mechanisms of action of xenobiotics, including compounds structurally related to 7-ethoxy-4-methyl-3-phenylchromen-2-one (Fujino et al., 1984).
Fluorescence and Photophysical Properties
The fluorescence and photophysical properties of 3-hydroxychromones, which share structural similarity with this compound, have been studied extensively. These compounds are known for their dual emission in response to solvent perturbations, making them ideal candidates for the development of molecular sensors. Modifications in the chromophore can significantly affect their excited-state intramolecular proton transfer (ESIPT) behavior, leading to potential applications in fluorescent sensing technologies (Klymchenko et al., 2003).
Metabolism and Detoxification
Research on cytochrome P450 enzymes has revealed their crucial role in the metabolism and detoxification of a wide range of xenobiotics, including alkoxycoumarins and phenylureas. A study on CYP76B1, a plant P450 enzyme, demonstrated its capability to metabolize various xenobiotics efficiently, suggesting the potential of similar compounds for applications in bioremediation and the development of herbicide tolerance (Robineau et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
7-ethoxy-4-methyl-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-14-9-10-15-12(2)17(13-7-5-4-6-8-13)18(19)21-16(15)11-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYTXYQEKZVNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588473.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2588475.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)
![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
![Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate](/img/structure/B2588484.png)




![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)
